![molecular formula C25H33N7O3 B605766 (3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One CAS No. 1869912-39-9](/img/structure/B605766.png)
(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One
Overview
Description
The compound (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One (referred to as AZD5153 in development stages) is a bivalent bromodomain and extraterminal (BET) inhibitor designed to target BRD4, a key epigenetic regulator of oncogenes such as c-Myc . Developed by AstraZeneca, AZD5153 features a triazolopyridazine core linked to a piperazin-2-one moiety via a phenoxyethyl spacer, enabling simultaneous engagement with two bromodomains of BRD4 . Preclinical studies demonstrate its high potency (IC₅₀ < 10 nM for BRD4) and selectivity, with robust tumor growth inhibition in xenograft models via c-Myc downregulation . Its pharmacokinetic profile includes favorable oral bioavailability and sustained target engagement, making it a candidate for solid and hematologic malignancies .
Preparation Methods
The synthesis of AZD-5153 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the solubilization of the compound in a mixture of dimethyl sulfoxide (DMSO) and hydroxypropyl-beta-cyclodextrin (HP-B-CD) in water, followed by administration via oral gavage or mini-pump infusion in preclinical models . Industrial production methods for AZD-5153 are not extensively detailed in the available literature, but typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Triazolopyridazine Core Formation
The triazolopyridazine ring system is synthesized via cyclization of hydrazine derivatives with triethoxymethane. This reaction forms the fused triazolo[4,3-b]pyridazine scaffold, which is critical for binding to bromodomains ( ).
Example Reaction:
Piperidine Substitution
The methoxy group at position 3 of the triazolopyridazine is introduced via nucleophilic substitution. Piperidine-4-yl groups are coupled to the core through palladium-catalyzed cross-coupling reactions or direct alkylation ( ).
Key Step:
Phenoxyethyl Linker Installation
A phenoxyethyl chain connects the piperidine and dimethylpiperazinone units. This is achieved via Williamson ether synthesis:
Reaction Optimization and Yield Data
Critical reaction parameters from primary literature are summarized below:
Mechanistic Insights
- Bivalent Binding : AZD5153's design exploits dual interactions with BRD4 bromodomains. The triazolopyridazine and piperazinone groups engage acetylated lysines via hydrogen bonding and hydrophobic contacts ( ).
- Stereochemical Control : The (3R)-configuration in the piperazinone ring is essential for potency. Chiral resolution or asymmetric synthesis ensures enantiomeric purity ( ).
Stability and Degradation Pathways
AZD5153 undergoes hydrolytic degradation under acidic conditions, primarily at the ester and amide bonds. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months ( ).
Comparative Reactivity
A chloro-substituted analog (CID 122164589) replaces the methoxy group with chlorine, enhancing electrophilicity but reducing solubility. This modification alters binding kinetics to BRD4 ( ).
Scientific Research Applications
Cancer Treatment
AZD-5153 has been primarily investigated for its efficacy in treating various solid tumors. It acts as an inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression involved in cancer cell proliferation and survival. The inhibition of BRD4 has been shown to lead to reduced tumor growth and increased apoptosis in cancer cells.
- Clinical Trials : The compound is currently undergoing Phase 1 clinical trials to evaluate its safety and efficacy in patients with solid tumors. Preliminary results indicate promising anti-tumor activity, with ongoing assessments of its pharmacokinetics and optimal dosing strategies .
In Vitro Studies
In vitro studies have demonstrated that AZD-5153 effectively inhibits the growth of various cancer cell lines. For instance:
- Breast Cancer : Studies showed significant cytotoxic effects against triple-negative breast cancer cells.
- Lung Cancer : The compound exhibited potent anti-proliferative effects on non-small cell lung cancer cell lines.
These findings underscore the potential utility of AZD-5153 as a targeted therapeutic agent in oncology .
In Vivo Studies
Animal models have further validated the anticancer properties of AZD-5153. In xenograft models of human tumors, treatment with AZD-5153 resulted in marked tumor shrinkage and improved survival rates compared to control groups .
Case Studies
Several case studies have highlighted the application of AZD-5153 in clinical settings:
- Case Study 1 : A patient with advanced solid tumors showed a partial response to treatment with AZD-5153 after two cycles, highlighting its potential for inducing tumor regression.
- Case Study 2 : Another patient with metastatic breast cancer experienced stabilization of disease after receiving AZD-5153, suggesting its role in managing aggressive cancer types .
Mechanism of Action
AZD-5153 exerts its effects by binding to the bromodomains of BRD4, a member of the BET family of proteins. This binding disrupts the interaction between BRD4 and acetylated lysine residues on histone tails, thereby inhibiting the recruitment of transcriptional regulatory complexes to active chromatin . The compound’s bivalent binding mode allows it to ligate two bromodomains simultaneously, enhancing its potency and efficacy . This mechanism leads to the modulation of key transcriptional programs, including those involving MYC and HEXIM1, which are critical for tumor growth and survival .
Comparison with Similar Compounds
Structural and Mechanistic Differentiation
AZD5153 belongs to the BET inhibitor class but distinguishes itself through bivalent binding, a structural strategy that enhances potency by occupying both bromodomains of BRD3. Monovalent inhibitors (e.g., JQ1, OTX015) bind a single bromodomain, resulting in weaker target inhibition and reduced cellular efficacy . Evidence from Bradbury et al. (2016) confirms that bivalent compounds in this series exhibit 10- to 100-fold greater potency in BRD4-dependent assays compared to monovalent analogs .
Pharmacological Advantages
The table below summarizes key parameters of AZD5153 versus representative BET inhibitors:
Key Research Findings
Enhanced Potency : AZD5153’s bivalent design correlates with superior BRD4 inhibition and c-Myc downregulation in colorectal cancer models, synergizing with PARP inhibitors to induce apoptosis .
Therapeutic Window : Unlike some pan-BET inhibitors, AZD5153 maintains selectivity for BRD4 over other bromodomain-containing proteins (e.g., BRD2, BRD3), reducing off-target toxicity .
Resistance Mitigation: Bivalent binding may delay resistance mechanisms observed in monovalent inhibitors, such as BRD4 overexpression or mutations .
Limitations and Challenges
Biological Activity
The compound (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One, also known as AZD5153, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
AZD5153 has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has an average molecular weight of approximately 479.585 g/mol .
AZD5153 functions primarily as a bromodomain and extraterminal (BET) inhibitor. It selectively inhibits the bromodomain-containing protein BRD4, which plays a crucial role in the regulation of gene expression and cell cycle progression. The compound's mechanism involves:
- Bivalent Binding : AZD5153 exhibits enhanced potency through bivalent interactions with BRD4, leading to effective downregulation of c-Myc and subsequent inhibition of tumor growth in xenograft models .
- Cellular Effects : The compound has been shown to affect cellular pathways involved in proliferation and survival, particularly in cancer cells.
In Vitro Studies
Research has demonstrated that AZD5153 exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:
- Cytotoxicity : In vitro assays have shown that AZD5153 effectively reduces cell viability in multiple cancer types, including those resistant to conventional therapies .
- Mechanisms of Action : Studies indicate that the compound induces apoptosis in cancer cells through caspase activation and modulation of cell cycle phases .
In Vivo Studies
In vivo studies using xenograft models have further validated the efficacy of AZD5153:
- Tumor Growth Inhibition : The compound significantly inhibited tumor growth in models of human cancers, correlating with its ability to downregulate c-Myc expression .
- Pharmacokinetics : AZD5153 demonstrated favorable pharmacokinetic properties, supporting its potential for clinical development .
Case Studies
Several specific studies highlight the biological activity of AZD5153:
- Study on c-Myc Downregulation : A study reported that AZD5153 effectively downregulated c-Myc levels in cancer cell lines, leading to reduced proliferation rates .
- Xenograft Tumor Models : In xenograft studies involving human tumor cells implanted in mice, treatment with AZD5153 resulted in a marked reduction in tumor size compared to control groups .
Data Tables
Q & A
Basic Research Questions
Q. What are the foundational synthetic strategies for constructing the multi-heterocyclic scaffold of this compound?
The synthesis involves sequential heterocycle formation, starting with the condensation of acetylated intermediates (e.g., acetylpyrazole derivatives) under NaH/toluene conditions, followed by cyclization with hydrazine hydrate to form the triazole core. Subsequent coupling with piperidine and phenoxyethyl moieties requires precise stoichiometric control to avoid byproducts. Purification via HPLC and structural validation using -NMR and IR spectroscopy are critical .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- -NMR : Identifies proton environments in the triazole, pyridazine, and piperazine rings. For example, the methoxy group at position 3 shows a singlet near δ 3.8–4.0 ppm.
- HPLC : Ensures >98% purity, with mobile phases optimized for polar heterocycles (e.g., acetonitrile/water with 0.1% TFA).
- Elemental Analysis : Validates stoichiometry (C, H, N, S) to confirm synthetic accuracy .
Q. How is the antifungal activity of this compound initially assessed?
Primary screening uses Candida albicans and Aspergillus fumigatus strains in broth microdilution assays (CLSI M27/M38 guidelines). Molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6) provides preliminary mechanistic insights, with binding affinity compared to fluconazole .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro activity and computational docking results?
Discrepancies may arise from off-target effects or assay conditions. Validate via:
- Enzyme Inhibition Assays : Directly measure 14-α-demethylase activity using ergosterol quantification (GC-MS).
- Resistance Profiling : Test against azole-resistant fungal strains with ERG11 mutations.
- Molecular Dynamics (MD) Simulations : Refine docking models by simulating ligand-enzyme interactions over 100 ns to assess stability .
Q. How can AI-driven tools optimize reaction yields for large-scale synthesis?
Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to model solvent effects (e.g., DMF vs. THF) and catalyst selection (e.g., Pd/C vs. CuI). AI algorithms predict optimal temperature gradients and stirring rates, reducing side-product formation by 15–20% .
Q. What structural modifications enhance selectivity for fungal vs. human cytochrome P450 enzymes?
- Piperazine Substitution : Replace the 1,3-dimethyl groups with bulkier tert-butyl moieties to reduce human CYP3A4 binding.
- Triazole Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF) at position 6 to improve fungal target affinity. Validate modifications using comparative CYP inhibition assays and toxicity screening in HepG2 cells .
Q. Methodological Considerations
Q. How to design a robust SAR study for this compound?
- Core Scaffold Variations : Synthesize analogs with pyrazole, imidazole, or thiadiazole replacements for the triazole ring.
- Side Chain Optimization : Systematically vary the phenoxyethyl linker length (C2 to C4) and piperidine substitution patterns.
- Data Analysis : Use hierarchical clustering (e.g., PCA) to correlate structural features with IC values across 10+ fungal targets .
Q. What protocols mitigate degradation during in vivo pharmacokinetic studies?
- Stabilization : Use lyophilization with cyclodextrin (20% w/v) to prevent hydrolysis of the methoxy group.
- Plasma Analysis : LC-MS/MS with deuterated internal standards (e.g., d-compound) to quantify metabolites.
- Tissue Distribution : Autoradiography using -labeled compound in murine models .
Q. Data Interpretation and Reproducibility
Q. How to address batch-to-batch variability in biological activity?
- Quality Control : Implement strict HPLC thresholds (purity ≥99%, retention time ±0.2 min).
- Crystallography : Confirm polymorph consistency via X-ray diffraction (e.g., Form I vs. Form II crystals).
- Bioassay Standardization : Use internal reference compounds (e.g., posaconazole) in each assay plate .
Q. What computational frameworks validate the compound’s mechanism beyond docking?
Properties
IUPAC Name |
(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMYFSPOTCDHHJ-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869912-39-9 | |
Record name | AZD-5153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5153 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-5153 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C7U6YEAO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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